Dihydroxylysinonorleucine

Description

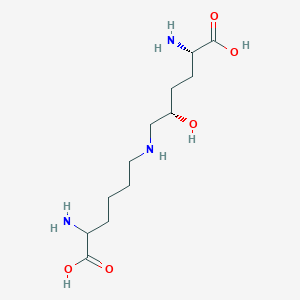

Structure

2D Structure

3D Structure

Properties

CAS No. |

21895-67-0 |

|---|---|

Molecular Formula |

C12H25N3O5 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

(2S,5S)-2-amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C12H25N3O5/c13-9(11(17)18)3-1-2-6-15-7-8(16)4-5-10(14)12(19)20/h8-10,15-16H,1-7,13-14H2,(H,17,18)(H,19,20)/t8-,9?,10-/m0/s1 |

InChI Key |

SWTKBYSXMULFHZ-SMILAEQMSA-N |

Isomeric SMILES |

C(CCNC[C@H](CC[C@@H](C(=O)O)N)O)CC(C(=O)O)N |

Canonical SMILES |

C(CCNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N |

Synonyms |

5-hydroxylysinonorleucine 5-hydroxylysylnorleucine delta-hydroxy-Lys-Nle delta-hydroxylysylnorleucine delta-hydroxylysylnorleucine, (L)-(2S)-isomer HLNL hydroxylysinonorleucine |

Origin of Product |

United States |

Foundational & Exploratory

The Integral Role of Dihydroxylysinonorleucine in Collagen Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, is the principal structural element of the extracellular matrix (ECM), providing tensile strength and integrity to connective tissues. The maturation of collagen involves a series of post-translational modifications, culminating in the formation of intermolecular cross-links that stabilize the collagen fibrils. Among the initial, crucial cross-links formed is dihydroxylysinonorleucine (DHLNL), a reducible divalent cross-link. This technical guide provides an in-depth exploration of the pivotal role of DHLNL in collagen maturation, its biochemical formation, its significance as a biomarker, and detailed methodologies for its analysis.

The Biochemical Pathway of this compound Formation

The formation of DHLNL is a sophisticated enzymatic cascade that occurs in the extracellular space, transforming soluble procollagen (B1174764) molecules into a stable, cross-linked fibrillar network. This process is primarily mediated by two key enzymes: lysyl hydroxylase and lysyl oxidase.

The initial step is the hydroxylation of specific lysine (B10760008) residues in the telopeptide and helical domains of procollagen by lysyl hydroxylases. Subsequently, lysyl oxidase catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues located in the telopeptide regions of collagen molecules. This reaction results in the formation of highly reactive aldehyde residues, known as allysine (B42369) and hydroxyallysine.

The formation of the immature, reducible cross-link dehydro-dihydroxylysinonorleucine (deH-DHLNL) occurs when a hydroxyallysine residue on one collagen molecule condenses with a hydroxylysine residue on an adjacent molecule.[1] This Schiff base intermediate can be stabilized by reduction for analytical purposes. In vivo, these immature cross-links undergo further reactions to form more stable, mature trivalent cross-links, such as pyridinoline (B42742) (PYD).[2][3] The ratio of DHLNL to its mature counterparts is therefore indicative of the rate of collagen turnover and tissue remodeling.[4]

Quantitative Analysis of this compound

The quantification of DHLNL provides valuable insights into the dynamics of collagen metabolism. Its levels are often altered in physiological processes such as growth and aging, as well as in pathological conditions characterized by aberrant tissue remodeling, including fibrosis and osteoarthritis. The tables below summarize the quantitative data on DHLNL and related cross-links in various human tissues.

Table 1: this compound (DHLNL) Content in Human Tissues

| Tissue | Condition | DHLNL Content (moles/mole of collagen) | Reference |

| Bone (Trabecular) | Normal (Adult) | ~0.1 - 0.3 | [1] |

| Osteoporotic | Decreased by ~30% compared to age-matched controls | [1] | |

| Lung | Normal (Control) | Baseline levels | [4] |

| Acute Respiratory Distress Syndrome (ARDS) | Significantly elevated DHLNL:HLNL ratio | [4] | |

| Interstitial Lung Disease (ILD - Chronic) | Increased mature cross-links (OHP) | [4] | |

| Articular Cartilage | Normal (Adult) | Low to undetectable in mature cartilage | [5] |

| Fetal | Higher levels of reducible cross-links | [6] |

Table 2: Ratio of Immature to Mature Collagen Cross-links

| Tissue | Condition | Ratio (e.g., DHLNL/Pyridinoline) | Significance | Reference |

| Bone | Young | Higher ratio of reducible to mature cross-links | High bone turnover | [5] |

| Adult | Lower ratio, mature cross-links predominate | Stable bone turnover | [5] | |

| Cartilage | Young | Reducible cross-links present | Active growth and matrix deposition | [5] |

| Adult | Mature cross-links (hydroxypyridinium) are dominant | Mature, stable matrix | [5] | |

| Lung | Acute Fibrosis (ARDS) | Increased DHLNL:HLNL ratio | Marker of acute fibrotic episode | [4] |

| Chronic Fibrosis (ILD) | Decreased immature/mature ratio | Predominance of mature, stable cross-links | [4] |

Experimental Protocols

Accurate quantification of DHLNL requires specific and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.

Sample Preparation: Hydrolysis of Collagenous Tissues

-

Tissue Preparation: Obtain tissue samples (5-50 mg wet weight) and immediately snap-freeze in liquid nitrogen. Lyophilize the samples to determine the dry weight.

-

Reduction: To stabilize the immature Schiff base cross-links, reduce the tissue samples with a freshly prepared solution of sodium borohydride (B1222165) (NaBH₄) in a phosphate (B84403) buffer (pH 7.4) at 4°C.[2]

-

Acid Hydrolysis: After reduction, thoroughly wash the tissue pellet to remove excess reagents. Hydrolyze the pellet in 6 M HCl at 110°C for 18-24 hours in a sealed, nitrogen-flushed tube.[2]

-

Solid-Phase Extraction (SPE) Cleanup: After hydrolysis, dry the hydrolysate to remove the acid. Reconstitute the sample and perform SPE using a cellulose (B213188) (e.g., CF1) or mixed-mode cation exchange cartridge to enrich the cross-link fraction and remove interfering substances. Elute the cross-links and dry the eluate.

HPLC with Fluorescence Detection

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a sodium citrate (B86180) buffer containing an organic modifier like ethanol.[7]

-

Derivatization: Post-column derivatization with o-phthalaldehyde (B127526) (OPA) is required to render the non-fluorescent DHLNL detectable.[7]

-

Detection: Excite the OPA-derivatized cross-links at approximately 340 nm and measure the emission at around 455 nm.

-

Quantification: Use a standard curve generated from purified DHLNL standards for quantification.

LC-MS/MS with Multiple Reaction Monitoring (MRM)

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier such as formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for DHLNL and a suitable internal standard. The exact m/z values will depend on the specific adducts formed.

-

Quantification: Use a stable isotope-labeled internal standard and a calibration curve for accurate quantification.

Logical Relationships in Collagen Cross-link Maturation

The maturation of collagen cross-links is a hierarchical process where the initial, reducible cross-links like DHLNL are precursors to the more stable, mature forms. This progression is a key aspect of tissue development and aging.

Conclusion

This compound is a critical intermediate in the maturation of collagen, playing a fundamental role in the initial stabilization of collagen fibrils. As an immature cross-link, its quantification relative to mature cross-links provides a dynamic window into tissue remodeling processes. The analytical methods detailed in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for accurate measurement of DHLNL, making it a valuable biomarker for researchers and clinicians in the fields of connective tissue biology, fibrosis, and osteoarthritis. Further investigation into the regulation of DHLNL formation and its role in various disease states holds significant promise for the development of novel diagnostic and therapeutic strategies.

References

- 1. Reduced concentration of collagen reducible cross links in human trabecular bone with respect to age and osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. atsjournals.org [atsjournals.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Advances in collagen cross-link analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-column high-performance liquid chromatographic-fluorescence detection of immature, mature, and senescent cross-links of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of a Key Collagen Cross-link: A Technical Guide to Dihydroxylysinonorleucine (DHLNL) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathway for the synthesis of dihydroxylysinonorleucine (DHLNL), a critical immature cross-link in collagen. Understanding this pathway is crucial for research into tissue remodeling, fibrosis, and the development of novel therapeutics targeting these processes. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols for analysis, and provides visual representations of the pathway and associated workflows.

Introduction to this compound

This compound is a difunctional, reducible cross-link formed during the maturation of collagen, the most abundant protein in the extracellular matrix (ECM).[1] The formation of covalent cross-links is the final and a critical step in collagen biosynthesis, ensuring the stability and mechanical strength of tissues.[2] DHLNL is an intermediate in the formation of more stable, mature trivalent cross-links such as pyridinoline.[1] Consequently, the abundance of DHLNL is indicative of newly synthesized and actively cross-linking collagen, making it a valuable biomarker for active tissue remodeling in physiological and pathological processes like wound healing and fibrosis.[1]

The Biochemical Pathway of DHLNL Synthesis

The synthesis of DHLNL is a multi-step enzymatic process that occurs in the extracellular space, primarily involving the action of two key enzyme families: lysyl hydroxylases (LHs) and lysyl oxidases (LOXs).

Step 1: Lysyl Hydroxylation

The initial step is the hydroxylation of specific lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) molecules. This reaction is catalyzed by lysyl hydroxylase 2 (LH2) , also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2).[1] LH2 specifically hydroxylates lysine residues in the non-helical telopeptides of collagen.[3] This hydroxylation is a critical post-translational modification that dictates the type of cross-link that will be formed.[4]

The reaction requires Fe²⁺ and ascorbate (B8700270) as cofactors.[5]

Reaction: Procollagen-L-lysine + 2-oxoglutarate + O₂ → Procollagen-5-hydroxy-L-lysine + succinate (B1194679) + CO₂[5]

Step 2: Oxidative Deamination

Following hydroxylation, the newly formed hydroxylysine residues in the telopeptides are oxidatively deaminated by lysyl oxidase (LOX) , a copper-dependent enzyme.[1][6] This reaction converts the ε-amino group of the hydroxylysine side chain into a reactive aldehyde group, forming hydroxyallysine.[4]

Reaction: Peptidyl-hydroxylysine + O₂ + H₂O → Peptidyl-allysine + NH₃ + H₂O₂

Step 3: Spontaneous Condensation

The final step in the formation of the immature DHLNL cross-link is the spontaneous condensation of two hydroxyallysine residues on adjacent collagen molecules.[1] This reaction forms an aldol (B89426) condensation product, the stable, reducible this compound cross-link.

This immature cross-link can be stabilized by reduction for analytical purposes. In vivo, it can undergo further reactions to form mature, trivalent cross-links.[1]

Quantitative Data

The following tables summarize key quantitative data related to the DHLNL synthesis pathway.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Km | kcat | Source |

| Lysyl Oxidase-Like 2 (LOXL2) | 1,5-diaminopentane | ~1 mM | ~0.02 s⁻¹ | [7] |

| Lysyl Oxidase-Like 2 (LOXL2) | Spermine | ~1 mM | ~0.02 s⁻¹ | [7] |

| Lysyl Hydroxylase (general) | α-ketoglutarate | ~4 times that of prolyl 4-hydroxylase | - | [8] |

Table 2: Hydroxylysine Content in Collagen of Various Tissues

| Tissue | Relative Hydroxylysine Content (% of Wild Type in LH1 Knock-out Mice) | Source |

| Skin | 22% | [9] |

| Aorta | 28% (hydroxylysylpyridinoline) | [9] |

| Cornea | 33% (hydroxylysylpyridinoline) | [9] |

| Femur | 47% (hydroxylysylpyridinoline) | [9] |

| Tendon | 59% (hydroxylysylpyridinoline) | [9] |

| Lung | 86% | [9] |

Note: This table indicates the relative contribution of LH1 to total hydroxylysine content. The remaining hydroxylysine is synthesized by other LH isoenzymes, including LH2.

Table 3: Collagen Cross-link Ratios in Fibrotic Lung Disease

| Condition | DHLNL:HLNL Ratio | Significance | Source |

| Acute Respiratory Distress Syndrome (ARDS) | Significantly elevated | Marker of an acute fibrotic episode | [1] |

| Interstitial Lung Disease (ILD) | - | Increased mature cross-links (OHP) | [1] |

| Idiopathic Pulmonary Fibrosis (IPF) | Increased DHLNL | Indicates active fibrogenesis | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DHLNL synthesis pathway.

Protocol for Quantification of this compound by LC-MS/MS

This protocol is adapted from methodologies for quantifying collagen cross-links.[4][10]

1. Sample Preparation and Hydrolysis: a. Obtain tissue samples (e.g., lung, skin) and weigh them. b. Homogenize the tissue in a suitable buffer. c. To stabilize the immature cross-links, reduce the samples with sodium borohydride (B1222165) (NaBH₄).[10] d. Perform acid hydrolysis of the reduced tissue pellet using 6 M HCl at 110°C for 16-24 hours. e. Dry the hydrolysates under vacuum. f. Reconstitute the dried samples in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: i. Use a C18 column for reverse-phase separation.[4] ii. Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[4] iii. A typical gradient could be: initial, 3% B; 2 min, 40% B; 3 min, 97% B; 4 min, 3% B; 5 min, 3% B, with a total run time of 5-10 minutes.[4] b. Mass Spectrometry: i. Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. ii. Optimize the MRM transitions for DHLNL and an appropriate internal standard. iii. Generate a standard curve using a purified DHLNL standard.

3. Data Analysis: a. Quantify the amount of DHLNL in the samples by comparing the peak areas to the standard curve. b. Normalize the results to the tissue weight or collagen content (determined by hydroxyproline (B1673980) assay).

Protocol for Lysyl Oxidase (LOX) Activity Assay (Fluorometric)

This protocol is based on commercially available kits.[1][2][10]

1. Reagent Preparation: a. Prepare LOX Assay Buffer, LOX Substrate, LOX Developer, and LOX Probe as per the kit instructions. b. Prepare a standard curve using the provided LOX standard.

2. Sample Preparation: a. Prepare samples (e.g., cell culture media, purified enzyme) in a 96-well black plate. b. Include positive controls (recombinant LOX) and negative controls (with LOX inhibitor).

3. Reaction and Measurement: a. Prepare a Reaction Mix containing LOX Substrate, LOX Developer, and LOX Probe in LOX Assay Buffer. b. Add the Reaction Mix to each well. c. Incubate the plate at 37°C, protected from light, for 10-40 minutes. d. Measure the fluorescence intensity at Ex/Em = 535-570/590-600 nm in a fluorescence microplate reader.

4. Data Analysis: a. Subtract the background fluorescence from the sample readings. b. Determine the LOX activity in the samples by comparing the fluorescence to the standard curve.

Visualizations

The following diagrams illustrate the biochemical pathway of DHLNL synthesis and a typical experimental workflow for its quantification.

Caption: Biochemical pathway of this compound (DHLNL) synthesis.

Caption: Experimental workflow for DHLNL quantification by LC-MS/MS.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EC 1.14.11.4 [iubmb.qmul.ac.uk]

- 6. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulmonary fibrosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 8. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach | MDPI [mdpi.com]

The Crossroads of Collagen: A Technical Guide to Dihydroxylysinonorleucine's Role in Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant global health burden, contributing to a substantial portion of mortality in the industrialized world. A key event in the progression of fibrosis is the stabilization of collagen fibers through enzymatic cross-linking, a process that renders the fibrotic tissue stiff and resistant to degradation. Dihydroxylysinonorleucine (DHLNL) is a crucial divalent collagen cross-link that has emerged as a key player in the pathophysiology of fibrosis. This technical guide provides an in-depth exploration of DHLNL's involvement in fibrotic diseases, detailing its biochemical formation, the signaling pathways that regulate its synthesis, and its quantification in various fibrotic conditions. We present a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of the core biological and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.

Introduction: The Molecular Scaffolding of Fibrosis

Fibrosis is the pathological outcome of a dysregulated wound-healing response to chronic tissue injury. It is characterized by the excessive deposition of ECM components, particularly fibrillar collagens, leading to the distortion of tissue architecture and organ dysfunction. The mechanical stability and insolubility of this fibrotic matrix are largely conferred by a series of post-translational modifications of collagen, most notably the formation of covalent intermolecular cross-links.

This compound (DHLNL) is an immature, divalent collagen cross-link that plays a fundamental role in the initial stabilization of newly synthesized collagen fibrils.[1] Its formation is a critical step in the maturation of the ECM, and its levels are often altered in pathological conditions, including a variety of fibrotic diseases.[1] An increase in the ratio of DHLNL to its less hydroxylated counterpart, hydroxylysinonorleucine (HLNL), is considered a hallmark of a more fibrotic and less reversible ECM.[1][2] This guide will delve into the intricate mechanisms of DHLNL formation and its profound implications in the progression of fibrotic diseases.

The Biochemical Pathway of DHLNL Formation

The synthesis of DHLNL is a multi-step enzymatic cascade that begins within the cell and culminates in the extracellular space. The process is initiated by the hydroxylation of specific lysine (B10760008) residues within the collagen pro-alpha chains, followed by the oxidative deamination of lysine or hydroxylysine residues in the telopeptide regions of collagen molecules.

The formation of DHLNL can be summarized in the following key steps:

-

Lysyl Hydroxylation: Specific lysine residues in the Y-position of the Gly-X-Y repeating sequence of the collagen triple helix and in the telopeptide regions are hydroxylated by lysyl hydroxylases (LHs), particularly the isoform LH2 (encoded by the PLOD2 gene).[1] This hydroxylation is a critical regulatory point, as the degree of lysine hydroxylation dictates the type of cross-link that will be formed.[3]

-

Oxidative Deamination: In the extracellular space, the enzyme lysyl oxidase (LOX) or a member of the lysyl oxidase-like (LOXL) family, particularly LOXL2, catalyzes the oxidative deamination of the ε-amino group of a lysine or hydroxylysine residue located in the telopeptide of a collagen molecule.[4][5] This reaction forms a reactive aldehyde, known as allysine (B42369) (from lysine) or hydroxyallysine (from hydroxylysine).

-

Condensation Reaction: A hydroxyallysine residue on one collagen molecule then spontaneously reacts with a hydroxylysine residue on an adjacent collagen molecule to form a Schiff base intermediate.[1]

-

Amadori Rearrangement: This unstable Schiff base undergoes an Amadori rearrangement to form a more stable keto-amine intermediate, hydroxylysino-5-oxonorleucine.[3]

-

Reduction to DHLNL: The final step is the in vivo reduction of this keto-amine intermediate to form the stable, non-reducible cross-link, this compound.[3]

This intricate process underscores the importance of the enzymatic machinery, particularly LH2 and the LOX family, in modulating the properties of the ECM.

Signaling Pathways Regulating DHLNL Formation in Fibrosis

The expression and activity of the key enzymes involved in DHLNL synthesis are tightly regulated by pro-fibrotic signaling pathways. The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis and plays a central role in upregulating the machinery for collagen cross-linking.

Upon binding of TGF-β1 to its receptor, the canonical SMAD signaling cascade is activated, leading to the phosphorylation and nuclear translocation of SMAD2/3. In the nucleus, SMAD2/3 complexes with SMAD4 to regulate the transcription of target genes, including PLOD2 (encoding LH2) and LOXL2.[1][6]

Hypoxia, a common feature of fibrotic tissues, can also stimulate the expression of these enzymes through the hypoxia-inducible factor-1 alpha (HIF-1α) pathway.[1] This creates a feed-forward loop where the initial fibrotic response leads to tissue hypoxia, which in turn further promotes collagen cross-linking and matrix stiffening.

The stiffened ECM itself can also perpetuate the fibrotic response through mechanotransduction. Integrins, which are cell surface receptors that bind to the ECM, sense the increased matrix stiffness and activate intracellular signaling pathways, such as the focal adhesion kinase (FAK)/Src and Rho/ROCK pathways.[6] This can lead to further activation of fibroblasts into myofibroblasts and sustained production of ECM components and cross-linking enzymes.[6]

Quantitative Analysis of DHLNL in Fibrotic Diseases

The quantification of DHLNL in biological tissues is a powerful tool for assessing the degree of collagen cross-linking and the severity of fibrosis. Several studies have demonstrated elevated levels of DHLNL or an increased DHLNL/HLNL ratio in various fibrotic conditions.

| Disease Model/Condition | Tissue | Parameter | Control/Healthy | Fibrotic | Fold Change/Ratio | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | Lung | DHLNL Concentration (pmol/mg tissue) | ~1.5 | ~3.5 | ~2.3 | [6] |

| Adult Respiratory Distress Syndrome (ARDS) | Lung | DHLNL/HLNL Ratio | Not specified | Significantly elevated | - | [2][7] |

| Bleomycin-induced Pulmonary Fibrosis (Rat) | Lung | DHLNL/HLNL Ratio | 2.3 ± 0.5 | 17.1 ± 4.8 | ~7.4 | [8] |

| Silica-induced Pulmonary Fibrosis (Rat) | Lung | DHLNL/HLNL Ratio | 2.3 ± 0.5 | 15.5 ± 4.8 | ~6.7 | [8] |

| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis (Mouse) | Liver | Pyridinoline Cross-links | Not specified | Increased | - | [9] |

| Alport Syndrome (Mouse Model of Kidney Fibrosis) | Kidney | Pro-fibrotic gene expression (MMP-2, MMP-9, TGF-β1, TNF-α) | Not specified | Significantly reduced with LOXL2 inhibition | - | [10] |

Note: Quantitative data for DHLNL in liver and kidney fibrosis is less directly reported in terms of absolute concentrations, with many studies focusing on the expression of upstream enzymes or mature cross-links. However, the underlying principle of increased hydroxylation and cross-linking is a common theme.

Experimental Protocols for DHLNL Quantification

The gold standard for the accurate and sensitive quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following provides a generalized workflow for this analysis.[6][11][12]

Sample Preparation

-

Tissue Homogenization: Frozen tissue samples are pulverized under liquid nitrogen and then homogenized in a suitable buffer.

-

Acid Hydrolysis: The homogenized tissue is subjected to strong acid hydrolysis (typically 6 M HCl) at elevated temperatures (e.g., 110°C) for an extended period (18-24 hours) to break down the collagen into its constituent amino acids and cross-links.

-

Solid-Phase Extraction (SPE): The acid hydrolysate is then subjected to solid-phase extraction to remove interfering substances such as salts and other highly polar compounds.[11]

-

Derivatization (Optional but common): To improve chromatographic separation and mass spectrometric detection, the amino acids and cross-links in the cleaned-up sample may be derivatized.

-

Reconstitution: The final sample is dried and reconstituted in a mobile phase compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, to separate DHLNL from other components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. DHLNL is typically detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13][14]

-

Quantification: The concentration of DHLNL is determined by comparing the signal intensity of the analyte in the sample to a standard curve generated from known concentrations of a purified DHLNL standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.[11]

Therapeutic Implications and Future Directions

The central role of DHLNL and its enzymatic regulators in the pathogenesis of fibrosis makes them attractive targets for therapeutic intervention. The development of specific inhibitors targeting LOXL2 and LH2 is an active area of research for the treatment of fibrotic diseases.[1][4] By blocking the formation of stable collagen cross-links, these inhibitors aim to render the fibrotic matrix more susceptible to degradation and remodeling, thereby potentially reversing or halting the progression of fibrosis.

Furthermore, the quantification of DHLNL and other collagen cross-links in biological fluids and tissues holds great promise for the development of sensitive and specific biomarkers for:

-

Early diagnosis of fibrotic diseases.

-

Prognostication and risk stratification of patients.

-

Monitoring disease progression and response to therapy.

Future research should focus on further elucidating the specific roles of different LOX and LH isoforms in various fibrotic diseases, which will be crucial for the development of targeted and effective anti-fibrotic therapies. Additionally, refining and standardizing analytical methods for DHLNL quantification will be essential for its validation and implementation as a robust clinical biomarker.

Conclusion

This compound is a key molecular player in the stiffening and stabilization of the fibrotic extracellular matrix. Its formation, tightly regulated by pro-fibrotic signaling pathways, represents a critical step in the progression of a wide range of fibrotic diseases. A thorough understanding of the biochemistry of DHLNL, the pathways that control its synthesis, and the methods for its precise quantification is paramount for the development of novel anti-fibrotic therapies and diagnostic tools. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of fibrosis and to translate this knowledge into effective treatments for patients suffering from these debilitating conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Collagen cross-linking in adult patients with acute and chronic fibrotic lung disease. Molecular markers for fibrotic collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemistry of the collagen cross-links. The mechanism of stabilization of the reducible intermediate cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]

- 5. Reaction mechanism of lysyl oxidase-like 2 (LOXL2) studied by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. atsjournals.org [atsjournals.org]

- 8. Lung collagen cross-links in rats with experimentally induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Extracellular Matrix Crosslinking as a Therapeutic Approach to Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysyl oxidase like-2 contributes to renal fibrosis in Col4α3/Alport mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Reaction Monitoring for the Accurate Quantification of Amino Acids: Using Hydroxyproline to Estimate Collagen Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Formation of Dihydroxylysinonorleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic process leading to the formation of dihydroxylysinonorleucine (DHLNL), a key cross-linking amino acid in collagen. It details the roles of lysyl hydroxylase 3 (LH3) and lysyl oxidase-like 2 (LOXL2), summarizes their kinetic properties, and presents detailed experimental protocols for their analysis. Furthermore, this guide explores the intricate signaling pathways that regulate the expression and activity of these enzymes, including the TGF-β, HIF-1α, Wnt, and SIRT1 pathways. Visualizations of these pathways and experimental workflows are provided to facilitate a deeper understanding of this critical post-translational modification in collagen biosynthesis.

Introduction

The structural integrity and biomechanical properties of collagenous tissues are heavily reliant on the formation of covalent intermolecular cross-links. This compound (DHLNL) is a stable, mature cross-link derived from the condensation of two hydroxylysine residues. Its formation is a multi-step enzymatic process that is critical for the proper assembly and function of the extracellular matrix (ECM). Dysregulation of this process is implicated in a variety of fibrotic diseases and cancer metastasis, making the enzymes involved attractive targets for therapeutic intervention.

This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed examination of the enzymatic cascade leading to DHLNL formation, the methodologies to study this process, and the signaling networks that govern its regulation.

The Enzymatic Pathway of this compound Formation

The biosynthesis of DHLNL is a two-step enzymatic process involving the sequential action of lysyl hydroxylase and lysyl oxidase.

Step 1: Lysyl Hydroxylation

The initial step is the hydroxylation of specific lysine (B10760008) residues within the collagen polypeptide chain to form hydroxylysine. This reaction is catalyzed by lysyl hydroxylases, with lysyl hydroxylase 3 (LH3) being a key multifunctional enzyme in this process. LH3 is a member of the 2-oxoglutarate-dependent dioxygenase family and requires Fe²⁺ and ascorbate (B8700270) as cofactors.[1] In addition to its hydroxylase activity, LH3 also possesses galactosyltransferase and glucosyltransferase activities, which are involved in the glycosylation of hydroxylysine residues.[2][3]

Step 2: Oxidative Deamination

Following hydroxylation, the ε-amino group of both lysine and hydroxylysine residues is oxidatively deaminated by a member of the lysyl oxidase family of enzymes, such as lysyl oxidase-like 2 (LOXL2).[4][5] This reaction produces highly reactive aldehyde residues, allysine (B42369) and hydroxyallysine.

Step 3: Spontaneous Cross-link Formation

The newly formed aldehyde groups then spontaneously condense with the ε-amino group of other lysine or hydroxylysine residues on adjacent collagen molecules to form immature divalent cross-links. The condensation of two hydroxyallysine residues ultimately leads to the formation of a Schiff base, which then undergoes an Amadori rearrangement to form the stable, mature this compound cross-link.

Figure 1: Enzymatic pathway of DHLNL formation.

Quantitative Data on Key Enzymes

Understanding the kinetic properties of the enzymes involved in DHLNL formation is crucial for developing targeted inhibitors. The following table summarizes the available quantitative data for lysyl hydroxylase 3 and lysyl oxidase-like 2. It is important to note that kinetic parameters can vary significantly depending on the substrate and assay conditions.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Lysyl Oxidase-Like 2 (LOXL2) | 1,5-Diaminopentane | ~1 | ~0.02 | 8.0 | 37 | [4] |

| Spermine | ~1 | ~0.02 | 8.0 | 37 | [4] | |

| Lysyl Hydroxylase 3 (LH3) | Procollagen (B1174764) (general) | N/A | N/A | ~7.8 | 37 | [1] |

N/A: Data not available for specific collagenous substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the enzymatic formation of DHLNL.

In Vitro Lysyl Hydroxylase 3 (LH3) Activity Assay

This protocol is adapted from methods using synthetic peptide substrates and can be modified for use with purified collagen.[6]

Materials:

-

Recombinant human LH3

-

Collagenous peptide substrate (e.g., (Pro-Pro-Gly)₁₀) or purified type I collagen

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM KCl, 100 µM DTT

-

Cofactor Solution: 2 mM Ascorbic acid, 200 µM FeSO₄, 4 mM α-ketoglutarate in Assay Buffer

-

Quenching Solution: 1 M HCl

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of the collagenous substrate (at a desired concentration, e.g., 1 mg/mL) with 40 µL of Assay Buffer.

-

Enzyme Addition: Add 10 µL of recombinant LH3 (e.g., 1 µg/µL) to initiate the reaction. A control reaction without the enzyme should be prepared.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. The supernatant contains the reaction products.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the hydroxylated product. The elution of the hydroxylated peptide/amino acid will be earlier than the non-hydroxylated substrate.

Figure 2: Workflow for the in vitro LH3 activity assay.

In Vitro Lysyl Oxidase-Like 2 (LOXL2) Activity Assay

This protocol utilizes a fluorometric assay that detects the hydrogen peroxide produced during the oxidative deamination reaction. This method is adapted from commercially available kits.[7]

Materials:

-

Recombinant human LOXL2

-

Fibrillar type I collagen substrate

-

Assay Buffer: 50 mM Sodium Borate, pH 8.2

-

Amplex™ Red reagent (or similar H₂O₂ detection reagent)

-

Horseradish peroxidase (HRP)

-

β-aminopropionitrile (BAPN) - an inhibitor for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a suspension of fibrillar type I collagen in Assay Buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a 100 µL reaction mixture containing:

-

50 µL of collagen substrate suspension

-

10 µL of Amplex™ Red reagent (e.g., 10 mM stock)

-

5 µL of HRP (e.g., 10 U/mL stock)

-

25 µL of Assay Buffer

-

-

Enzyme Addition: Add 10 µL of recombinant LOXL2 (at a desired concentration) to each well to start the reaction. For a negative control, add BAPN to a final concentration of 100 µM before adding the enzyme.

-

Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the LOXL2 activity.

Figure 3: Workflow for the in vitro LOXL2 activity assay.

Quantification of this compound by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of DHLNL in tissue hydrolysates.[8]

Materials:

-

Collagen-rich tissue sample

-

6 M HCl

-

SpeedVac concentrator

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

DHLNL standard

-

Stable isotope-labeled internal standard for DHLNL (if available)

Procedure:

-

Acid Hydrolysis:

-

Weigh a small amount of lyophilized tissue (e.g., 1-5 mg) into a hydrolysis tube.

-

Add 1 mL of 6 M HCl.

-

Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.

-

-

Sample Drying:

-

After hydrolysis, open the tube and dry the sample completely using a SpeedVac concentrator.

-

-

Reconstitution:

-

Reconstitute the dried hydrolysate in a known volume of Mobile Phase A (e.g., 1 mL).

-

If using an internal standard, add it at this stage.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.

-

LC Separation: Use a gradient of Mobile Phase B to elute the analytes from the C18 column. A typical gradient might be:

-

0-2 min: 2% B

-

2-15 min: 2-50% B

-

15-17 min: 50-95% B

-

17-20 min: 95% B

-

20-22 min: 95-2% B

-

22-30 min: 2% B

-

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode to detect DHLNL. The specific precursor and product ion transitions for DHLNL will need to be determined empirically on the instrument used, but a common transition is m/z 380.2 -> 84.1.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the DHLNL standard.

-

Quantify the amount of DHLNL in the sample by comparing its peak area to the standard curve.

-

Figure 4: Workflow for DHLNL quantification by LC-MS/MS.

Signaling Pathways Regulating DHLNL Formation

The enzymatic machinery responsible for DHLNL formation is tightly regulated by a complex network of signaling pathways. Understanding these pathways is critical for identifying potential therapeutic targets to modulate collagen cross-linking.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent profibrotic cytokine that plays a central role in stimulating the expression of both lysyl hydroxylases and lysyl oxidases. TGF-β signaling is known to upregulate the expression of PLOD2 (the gene encoding LH2) and various LOX family members.[9] This upregulation is a key driver of the excessive collagen deposition and cross-linking observed in fibrotic diseases.

Figure 5: TGF-β signaling pathway regulating collagen cross-linking.

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and fibrotic tissues. HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in adaptation to low oxygen. HIF-1α has been shown to directly regulate the expression of PLOD2 and LOX family genes.[10] This provides a mechanism by which the hypoxic microenvironment can promote collagen deposition and cross-linking, contributing to tumor progression and fibrosis.

Figure 6: HIF-1α signaling pathway in response to hypoxia.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Recent studies have implicated Wnt signaling in the regulation of collagen cross-linking enzymes.[11] Activation of the Wnt pathway can lead to the upregulation of PLOD and LOX family genes, thereby influencing ECM remodeling.

Figure 7: Wnt/β-catenin signaling pathway and its impact on ECM.

SIRT1 Signaling

Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a key role in cellular metabolism and stress responses. Emerging evidence suggests that SIRT1 can regulate the expression of lysyl oxidase. SIRT1 can deacetylate and thereby inhibit the activity of transcription factors such as NF-κB, which is known to promote the expression of certain LOX isoforms.[12] Therefore, activation of SIRT1 may lead to a reduction in LOX expression and a subsequent decrease in collagen cross-linking.

Figure 8: SIRT1-mediated regulation of lysyl oxidase expression.

Conclusion

The enzymatic formation of this compound is a fundamental process in collagen biology, with significant implications for tissue health and disease. This technical guide has provided a detailed overview of the key enzymes, their kinetics, and the experimental methodologies used to study them. Furthermore, the elucidation of the signaling pathways that regulate this process opens up new avenues for the development of targeted therapies for a range of pathological conditions characterized by aberrant collagen cross-linking. Continued research in this area will undoubtedly lead to a deeper understanding of ECM dynamics and provide novel strategies for therapeutic intervention.

References

- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Lysyl hydroxylase 3 is a multifunctional protein possessing collagen glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Wnt Signaling Pathways at the Plasma Membrane and Their Misregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolytic processing of lysyl oxidase–like-2 in the extracellular matrix is required for crosslinking of basement membrane collagen IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Human Lysyl Oxidase-like 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of Dihydroxylysinonorleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a crucial immature divalent cross-link essential for the structural integrity and mechanical stability of collagen, the most abundant protein in mammals. The formation and maturation of these cross-links are vital for tissue development, homeostasis, and repair. Dysregulation in the levels of DHLNL is implicated in various pathologies, including fibrosis, skeletal disorders, and the progression of cancer, marking it as a significant biomarker and therapeutic target in drug development.[1] This guide provides a comprehensive overview of the structure, biosynthesis, and analysis of DHLNL, tailored for professionals in the field of biomedical research.

Core Structure and Chemical Properties

DHLNL is formed from the condensation of a hydroxyallysine residue on one collagen molecule with a hydroxylysine residue on an adjacent molecule.[1][2] This enzymatic cross-linking process is initiated by the copper-dependent enzyme lysyl oxidase.[2]

Chemical Structure

The fundamental structure of DHLNL arises from the covalent linkage of two modified lysine (B10760008) residues. The IUPAC name is (2S,5R)-6-amino-2-[2-[[(1S,4R)-5-amino-1-carboxy-4-hydroxypentyl]amino]-2-[(1S)-1-carboxypentyl]hydrazinyl]-5-hydroxyhexanoic acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C18H37N5O8 | PubChem[3] |

| Molecular Weight | 451.5 g/mol | PubChem[3] |

| Exact Mass | 451.26421316 Da | PubChem[3] |

| XLogP3-AA | -8.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 9 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[3] |

| Rotatable Bond Count | 19 | PubChem[3] |

| Topological Polar Surface Area | 232 Ų | PubChem[3] |

Biosynthesis and Signaling Pathways

The formation of DHLNL is a highly regulated enzymatic process involving the post-translational modification of lysine residues in collagen. This process is primarily controlled by the enzymes lysyl hydroxylase and lysyl oxidase.

Enzymatic Formation of this compound

The biosynthesis of DHLNL can be summarized in the following key steps:

-

Hydroxylation of Lysine: Specific lysine residues within the collagen polypeptide chains are hydroxylated by lysyl hydroxylases to form hydroxylysine.

-

Oxidative Deamination: The ε-amino group of a hydroxylysine residue in the telopeptide region of a collagen molecule is oxidatively deaminated by lysyl oxidase, forming a reactive aldehyde group (hydroxyallysine).

-

Condensation Reaction: This aldehyde group then spontaneously reacts with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule, forming a Schiff base, which results in the immature cross-link, this compound.

This initial divalent cross-link can further mature into more stable, complex trivalent cross-links, such as pyridinoline.[1] The ratio of DHLNL to other cross-links can provide insights into the rate of new collagen deposition and tissue remodeling.[2]

Signaling Pathways Regulating DHLNL Formation

The expression and activity of lysyl oxidase and lysyl hydroxylases are regulated by a complex network of signaling pathways. Understanding these pathways is critical for developing therapeutic interventions that target collagen cross-linking.

Experimental Protocols for this compound Analysis

The quantification of DHLNL in biological samples is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The gold standard for sensitive and specific quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Collagen Extraction and Hydrolysis

This protocol outlines the general steps for preparing collagenous tissue for DHLNL analysis.

Materials:

-

Collagen-rich tissue (e.g., tendon, skin, cartilage)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared)

-

6 M Hydrochloric acid (HCl)

-

SpeedVac concentrator

-

Hydrolysis vials

Procedure:

-

Tissue Homogenization:

-

Excise the tissue of interest and wash thoroughly with ice-cold PBS to remove contaminants.

-

Mince the tissue into small pieces and homogenize in PBS.

-

Lyophilize the homogenate to determine the dry weight.

-

-

Reduction of Immature Cross-links:

-

Resuspend the lyophilized tissue in PBS.

-

Add freshly prepared sodium borohydride solution to a final concentration of 1 mg/mL.

-

Incubate for 1 hour at room temperature with gentle agitation to reduce the immature Schiff base cross-links to a stable form.

-

Quench the reaction by the dropwise addition of glacial acetic acid until bubbling ceases.

-

Wash the reduced tissue pellet extensively with water by repeated centrifugation and resuspension to remove excess reagents.

-

-

Acid Hydrolysis:

-

Transfer a known amount of the reduced, washed tissue to a hydrolysis vial.

-

Add 6 M HCl to the vial.

-

Seal the vial under vacuum or flush with nitrogen to prevent oxidation.

-

Hydrolyze at 110°C for 18-24 hours.

-

After hydrolysis, cool the vials and open them carefully.

-

Dry the hydrolysate completely using a SpeedVac concentrator.

-

-

Reconstitution:

-

Reconstitute the dried hydrolysate in a suitable mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a general workflow for the quantification of DHLNL using LC-MS/MS. Specific parameters will need to be optimized based on the instrument and column used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Chromatography column suitable for amino acid analysis (e.g., C18 reverse-phase or HILIC)

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted hydrolysate onto the analytical column.

-

Separate the amino acids and cross-links using a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). The gradient should be optimized to achieve good separation of DHLNL from other components.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization.

-

Monitor the specific precursor-to-product ion transitions for DHLNL in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The exact m/z values for these transitions should be determined using a pure DHLNL standard.

-

-

Quantification:

-

Prepare a calibration curve using a certified this compound standard of known concentrations.

-

Quantify the amount of DHLNL in the samples by comparing the peak areas to the standard curve.

-

The use of a stable isotope-labeled internal standard for DHLNL is highly recommended to correct for matrix effects and variations in instrument response.

-

Experimental Workflow Diagram

Conclusion

This compound is a key intermediate in the formation of stable collagen cross-links, playing a fundamental role in the structural integrity of connective tissues. Its levels are indicative of collagen turnover and can be altered in various disease states. The detailed understanding of its structure, biosynthesis, and the methods for its quantification are essential for researchers and drug development professionals aiming to modulate collagen metabolism for therapeutic benefit. The protocols and pathways described in this guide provide a solid foundation for further investigation into the role of DHLNL in health and disease.

References

Dihydroxylysinonorleucine (DHLNL): An In-depth Technical Guide to its Role in Collagen Cross-linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is a key immature divalent cross-link in collagen, the most abundant protein in mammals. The formation of DHLNL is a critical step in the maturation of collagen fibrils, providing essential tensile strength and stability to connective tissues. The abundance and regulation of DHLNL are intrinsically linked to tissue health, with dysregulation implicated in various pathologies, including fibrosis and skeletal disorders. This technical guide provides a comprehensive overview of DHLNL in different collagen types, detailed experimental protocols for its quantification, and an exploration of the signaling pathways that govern its formation and pathological accumulation.

Quantitative Analysis of this compound

The concentration of DHLNL varies significantly across different tissues, reflecting the predominant collagen types and the metabolic state of the tissue. While direct quantitative data for purified collagen types is sparse, tissue-specific data provides valuable insights into the distribution of DHLNL. The ratio of DHLNL to another immature cross-link, hydroxylysinonorleucine (HLNL), is often used as a biomarker for collagen metabolism, with an elevated DHLNL/HLNL ratio indicating increased collagen turnover and fibrotic activity.[1]

Table 1: Quantitative Data of DHLNL in Different Tissues and Conditions

| Tissue/Condition | Species | DHLNL/HLNL Ratio (Mean ± SEM) | Significance |

| Lung - Control | Human | 0.6 ± 0.1 | Baseline for healthy lung tissue.[1] |

| Lung - Interstitial Lung Disease (ILD) | Human | 0.7 ± 0.1 | Slight, non-significant increase compared to control.[1] |

| Lung - Adult Respiratory Distress Syndrome (ARDS) | Human | 1.4 ± 0.2 | Significantly elevated, indicating an acute fibrotic episode.[1] |

| Bone - Wistar Rats (8 weeks) | Rat | ~0.8 (calculated from total immature cross-links) | Represents a baseline for young, healthy bone.[1] |

| Bone - Diabetic WBN/Kob Rats (8 weeks) | Rat | ~1.0 (calculated from total immature cross-links) | Suggests altered collagen metabolism in diabetic bone.[1] |

Table 2: DHLNL Concentration in Healthy vs. Diseased Tissue

| Tissue Type | Condition | DHLNL Concentration (pmol/mg of tissue) | Fold Change |

| Lung | Healthy Donor | ~1.5 | - |

| Lung | Idiopathic Pulmonary Fibrosis (IPF) | ~3.5 | ~2.3 |

| Breast | Normal Tissue | Undetected/Low | - |

| Breast | Tumor Tissue | Increased | - |

Note: The DHLNL/HLNL ratio is influenced by the extent of lysine (B10760008) hydroxylation, a post-translational modification catalyzed by lysyl hydroxylases. Increased activity of these enzymes leads to a higher proportion of hydroxylysine residues and, consequently, a higher DHLNL to HLNL ratio.[1]

Biochemical Pathway of DHLNL Formation

The formation of DHLNL is an enzymatic process that occurs in the extracellular matrix. It is a crucial step in the formation of stable, mature collagen cross-links.

The biosynthesis of DHLNL can be summarized in the following steps:

-

Hydroxylation of Lysine: Specific lysine residues within the collagen propeptides are hydroxylated by lysyl hydroxylases to form hydroxylysine. This is a critical post-translational modification.[1]

-

Oxidative Deamination: The enzyme lysyl oxidase initiates cross-link formation by oxidatively deaminating the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules. This reaction forms reactive aldehyde residues (allysine or hydroxyallysine).[1]

-

Condensation Reaction: A hydroxyallysine residue on one collagen molecule spontaneously reacts with a hydroxylysine residue on an adjacent collagen molecule to form the immature, reducible Schiff base cross-link, dehydro-dihydroxylysinonorleucine, which is then reduced to the stable DHLNL.[1]

Experimental Protocols

The gold standard for the accurate and sensitive quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology for LC-MS/MS Quantification of DHLNL

1. Sample Preparation:

-

Tissue Homogenization:

-

Excise tissue samples and immediately snap-freeze in liquid nitrogen to prevent degradation.

-

Lyophilize (freeze-dry) the frozen tissue to a constant dry weight.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Reduction of Immature Cross-links:

-

Resuspend the powdered tissue in a solution of sodium borohydride (B1222165) (NaBH₄) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4). This step is crucial to stabilize the reducible Schiff base precursors into their stable, reduced forms, including DHLNL.

-

Incubate the mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Acid Hydrolysis:

-

After reduction, wash the tissue pellet extensively with distilled water to remove excess NaBH₄.

-

Hydrolyze the sample in 6 M HCl at 110°C for 18-24 hours in a sealed, evacuated tube. This process breaks down the collagen into its constituent amino acids and cross-links.

-

-

Sample Cleanup:

-

Dry the hydrolysate under vacuum to completely remove the HCl.

-

Reconstitute the dried hydrolysate in a solvent compatible with the initial mobile phase of the LC-MS/MS system (e.g., 0.1% formic acid in water).

-

For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering substances.

-

2. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization and chromatographic peak shape.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted and sensitive quantification. This involves selecting the specific precursor ion for DHLNL and its characteristic product ions.

-

DHLNL Precursor Ion (m/z): [M+H]⁺

-

DHLNL Product Ions: Specific fragment ions are monitored for confirmation and quantification.

-

-

3. Data Analysis and Quantification:

-

Prepare a calibration curve using known concentrations of a certified DHLNL standard.

-

The concentration of DHLNL in the samples is determined by comparing the peak areas of the analyte to the standard curve.

-

For enhanced accuracy, stable isotope-labeled internal standards for DHLNL can be used to correct for matrix effects and variations in instrument response.

-

The final DHLNL concentration is typically normalized to the total collagen content of the sample, which can be determined by measuring the hydroxyproline (B1673980) content in the same hydrolysate.

Signaling Pathways

The accumulation of DHLNL and increased collagen cross-linking are not merely structural alterations but are intricately linked to key signaling pathways that drive disease progression, particularly in fibrosis. The Transforming Growth Factor-beta (TGF-β) and Integrin signaling pathways are central to this process.

TGF-β Signaling Pathway

TGF-β is a potent profibrotic cytokine that stimulates the production of extracellular matrix components, including collagen. In fibrotic conditions, TGF-β signaling is often upregulated, leading to excessive collagen deposition and cross-linking.

-

Activation: Latent TGF-β is activated and binds to its receptors (TβRI and TβRII) on the cell surface of fibroblasts.

-

SMAD Signaling: This binding triggers the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4.

-

Gene Transcription: The SMAD complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in fibrosis, including those for collagens and lysyl oxidases. This leads to increased collagen synthesis and cross-linking, including the formation of DHLNL.[2][3]

Integrin Signaling and Mechanotransduction

The increased collagen cross-linking, including elevated DHLNL, stiffens the extracellular matrix (ECM). This altered mechanical environment is sensed by cells through integrins, which are transmembrane receptors that connect the ECM to the intracellular cytoskeleton. This process, known as mechanotransduction, can perpetuate a fibrotic response.

-

ECM Stiffening: Increased DHLNL and other cross-links lead to a stiffer ECM.

-

Integrin Activation: Cells sense this stiffness through integrins, which cluster and activate focal adhesion complexes.

-

Downstream Signaling: This activation triggers downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Rho-associated kinase (ROCK) pathways.

-

Cellular Response: These pathways promote cell proliferation, migration, and further ECM production, creating a positive feedback loop that drives the progression of fibrosis.[4]

Conclusion

This compound is a fundamental component of collagen biology, playing a crucial role in the initial stabilization of the extracellular matrix. Its quantification provides a valuable window into the state of collagen metabolism in both health and disease. The intricate interplay between DHLNL, the mechanical properties of the ECM, and cellular signaling pathways such as TGF-β and integrin signaling, highlights its significance as a potential biomarker and therapeutic target. A thorough understanding of the methodologies for DHLNL analysis and the biochemical pathways governing its formation is essential for researchers and drug development professionals working to unravel the complexities of connective tissue disorders and develop novel therapeutic strategies.

References

An In-depth Technical Guide to Early-Stage Research on Dihydroxylysinonorleucine (DHLNL) Cross-links

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxylysinonorleucine (DHLNL) is an immature, divalent collagen cross-link that plays a pivotal role in the structural integrity and mechanical strength of the extracellular matrix (ECM).[1][2] Formed through a series of post-translational modifications, DHLNL contributes to the stabilization of collagen fibrils, the most abundant structural protein in mammals.[1][3] The formation and regulation of these cross-links are critical for normal tissue development, homeostasis, and repair.[1] Dysregulation of DHLNL levels is implicated in a range of pathologies, including fibrosis, skeletal disorders, and cancer metastasis, making it a significant biomarker and a potential therapeutic target.[1][4] This technical guide provides a comprehensive overview of the early-stage research on DHLNL cross-links, with a focus on its biochemistry, formation, quantification, and role in health and disease.

Biochemistry and Formation of DHLNL

The biosynthesis of DHLNL is a sophisticated, two-step enzymatic cascade that occurs in the extracellular matrix. This process is primarily orchestrated by two key enzymes: lysyl hydroxylase (LH) and lysyl oxidase (LOX).[1][4]

-

Lysyl Hydroxylation: The initial step involves the hydroxylation of specific lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) molecules by lysyl hydroxylase 2 (LH2), an iron and vitamin C-dependent enzyme located in the endoplasmic reticulum.[1][4] This reaction converts lysine residues into hydroxylysine. There are three main isoforms of lysyl hydroxylase (LH1, LH2, and LH3), with LH2b playing a crucial role in the hydroxylation of lysine residues in the telopeptide regions, a prerequisite for DHLNL formation.[1]

-

Oxidative Deamination: Following hydroxylation, the copper-dependent enzyme lysyl oxidase (LOX) catalyzes the oxidative deamination of the ε-amino group of specific hydroxylysine residues in the telopeptide domains of collagen molecules.[1] This reaction forms a highly reactive aldehyde residue known as hydroxyallysine.[1]

-

Cross-link Formation: A hydroxyallysine residue on one collagen molecule then spontaneously condenses with a hydroxylysine residue on an adjacent collagen molecule to form the immature, reducible cross-link, this compound (DHLNL).[1][4]

These initial divalent cross-links can further mature into more complex and stable trivalent cross-links, such as pyridinoline (B42742) (PYD).[1][4] The ratio of DHLNL to its counterpart, hydroxylysinonorleucine (HLNL), which is formed from an allysine (B42369) and a hydroxylysine residue, can provide insights into the hydroxylation status of telopeptide lysines and is often altered in pathological conditions.[1][3] An elevated DHLNL to HLNL ratio can be indicative of recent collagen synthesis and a high rate of tissue remodeling.[3][4]

Signaling Pathways Regulating DHLNL Formation

The formation of DHLNL is tightly regulated by complex signaling networks that control the expression and activity of lysyl hydroxylase and lysyl oxidase. Understanding these pathways is crucial for developing targeted therapeutic strategies.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent pro-fibrotic cytokine that plays a central role in stimulating collagen synthesis and cross-linking.[2] In diseased tissues, elevated TGF-β activity upregulates the expression of both lysyl hydroxylase 2 (LH2) and lysyl oxidase (LOX).[2] This upregulation leads to increased formation of DHLNL, contributing to the stiffening and scarring of tissue characteristic of fibrosis.[2] The TGF-β signaling cascade leading to increased DHLNL involves the SMAD signaling pathway.[1]

Integrin Signaling

The increased collagen cross-linking, including elevated DHLNL, stiffens the ECM. This altered mechanical environment is sensed by cells through integrins, which are transmembrane receptors that connect the ECM to the intracellular cytoskeleton.[4] The engagement of integrins on a stiff, cross-linked matrix triggers downstream signaling cascades, such as the Focal Adhesion Kinase (FAK)/Src and Rho/ROCK pathways.[4] This mechanotransduction can promote cell proliferation, migration, and further ECM production, creating a positive feedback loop that drives disease progression in fibrosis and cancer.[4] The interaction of α2β1 integrin with collagen I, in particular, has been shown to regulate the expression of LOX.

Quantitative Data on DHLNL Levels

The concentration of DHLNL varies significantly between healthy and diseased tissues, reflecting alterations in collagen metabolism and ECM remodeling. While quantitative data across a wide range of conditions is still emerging, studies in idiopathic pulmonary fibrosis (IPF) and breast cancer provide clear examples of this disparity.

| Tissue Type | Condition | DHLNL Concentration (pmol/mg of tissue) | Fold Change |

| Lung | Healthy Donor | ~1.5 | - |

| Lung | Idiopathic Pulmonary Fibrosis (IPF) | ~3.5 | ~2.3 |

| Breast | Normal Tissue | Undetected/Low | - |

| Breast | Tumor Tissue | Increased | - |

| Liver | Healthy/Normal | Data not readily available | - |

| Liver | Cirrhosis/Fibrosis | Data not readily available | - |

| Kidney | Healthy/Normal | Data not readily available | - |

| Kidney | Fibrosis | Data not readily available | - |

| Skin | Healthy/Normal | Data not readily available | - |

| Skin | Scleroderma/Fibrosis | Data not readily available | - |

| Colon | Normal Tissue | Data not readily available | - |

| Colon | Tumor Tissue | Data not readily available | - |

Note: The provided values are approximate and intended for comparative purposes. Researchers should refer to the original publications for precise data and experimental context. The lack of readily available quantitative data for DHLNL in various fibrotic conditions and cancers highlights a key area for future research.

Experimental Protocols for DHLNL Quantification

The gold standard for the accurate and sensitive quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow for LC-MS/MS Quantification of DHLNL

Detailed Methodologies

1. Sample Preparation:

-

Tissue Collection and Storage: Immediately snap-freeze tissue samples in liquid nitrogen and store them at -80°C to prevent degradation.[5]

-

Homogenization: Pulverize or homogenize frozen tissue samples (typically 5-50 mg) in a suitable buffer.[5] Lyophilization (freeze-drying) may be performed before homogenization.

2. Reduction of Immature Cross-links:

-

To stabilize the acid-labile Schiff base precursors of DHLNL, a reduction step is crucial.

-

Incubate the homogenized tissue with a solution of sodium borohydride (B1222165) (NaBH₄) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4).[5] The reaction is typically carried out on ice and then at room temperature.[5]

3. Acid Hydrolysis:

-

Wash the reduced tissue pellet to remove excess reagents.

-

Subject the pellet to acid hydrolysis to break down the collagen into its constituent amino acids and cross-links. This is typically achieved by incubating the sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours in a sealed, oxygen-free environment.[5][6]

4. Sample Cleanup (Optional but Recommended):

-

After hydrolysis, dry the sample to remove the acid.

-

Employ solid-phase extraction (SPE) using a cellulose (B213188) or C18 cartridge to remove interfering substances and enrich the cross-link fraction.[5][6]

5. LC-MS/MS Analysis:

-

Chromatography:

-

Reversed-Phase Liquid Chromatography (RPLC): This is a common technique using a C18 column. An ion-pairing agent, such as heptafluorobutyric acid (HFBA), is often added to the mobile phase to improve the retention and separation of the polar cross-link molecules.[7]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This method uses a silica (B1680970) hydride-based stationary phase and is highly compatible with mass spectrometry as it avoids ion-pairing reagents.[7]

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.[8]

-

Detection: Operate the tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6] This involves monitoring specific precursor-to-product ion transitions for DHLNL and a stable isotope-labeled internal standard.[6][9]

-

MRM Transitions: The specific m/z (mass-to-charge ratio) for the precursor and product ions of DHLNL should be determined empirically on the specific instrument being used. As a starting point for method development, researchers can predict theoretical fragmentation patterns based on the structure of DHLNL. Common fragmentation patterns for amino acid-containing molecules involve neutral losses of water (H₂O) and carbon monoxide (CO).

-

6. Data Analysis:

-

Determine the concentration of DHLNL from a standard curve generated using purified standards.

-

Normalize the cross-link data to the total collagen content of the sample, which can be determined by measuring the hydroxyproline (B1673980) content in the same hydrolysate.[8]

-

Express the results as moles of cross-link per mole of collagen.[10]

Conclusion

Early-stage research on this compound (DHLNL) cross-links has established its fundamental role in collagen biology and its involvement in the pathogenesis of various diseases, particularly fibrosis and cancer. The elucidation of the biochemical pathways of its formation and the signaling cascades that regulate it, such as the TGF-β and integrin pathways, have opened new avenues for therapeutic intervention. The development of sensitive and specific quantification methods, primarily LC-MS/MS, has been instrumental in advancing our understanding of DHLNL's role as a biomarker. However, a significant need remains for more comprehensive quantitative data on DHLNL levels across a wider spectrum of tissues and disease states. Further research in this area will be critical for validating DHLNL as a clinical biomarker and for the development of novel therapies targeting aberrant collagen cross-linking.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of serum metabolites in early colorectal adenomas using isobaric labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. lcms.cz [lcms.cz]

- 7. Plasma metabolomics reveals risk factors for lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative mass spectrometry for colorectal cancer proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. forensicrti.org [forensicrti.org]

Glycosylation of Dihydroxylysinonorleucine and its significance

Quantitative Analysis of DHLNL Glycosylation

The glycosylation status of DHLNL is not uniform and varies significantly depending on the tissue type, age, and the maturational state of the collagen cross-links. Mass spectrometry-based proteomics has been instrumental in quantifying the relative abundance of different glycoforms.

Data Presentation

The following table summarizes representative quantitative data on the glycosylation of hydroxylysine residues involved in cross-linking in bone type I collagen. It is important to note that this data reflects the glycosylation of the hydroxylysine residues that form the cross-links, including DHLNL.

| Glycosylation Site & Cross-link Type | Glycoform | Relative Abundance (%) | Reference Tissue | Analytical Method |

| α1/2-87 (Divalent Cross-links, e.g., DHLNL) | Non-glycosylated | Low | Bovine Bone | NanoLC-MS/MS |

| Galactosyl-hydroxylysine (Mono-glycosylated) | ~50% | Bovine Bone | NanoLC-MS/MS | |

| Glucosylgalactosyl-hydroxylysine (Di-glycosylated) | ~50% | Bovine Bone | NanoLC-MS/MS | |

| α1/2-87 (Mature Trivalent Cross-links, e.g., Pyridinoline) | Non-glycosylated | Trace | Bovine Bone | NanoLC-MS/MS |

| Galactosyl-hydroxylysine (Mono-glycosylated) | Predominant | Bovine Bone | NanoLC-MS/MS | |

| Glucosylgalactosyl-hydroxylysine (Di-glycosylated) | Minute amounts | Bovine Bone | NanoLC-MS/MS |

Note: The relative abundances are approximate and can vary based on the specific experimental conditions and the precise location of the cross-link within the collagen fibril.

Functional Significance of DHLNL Glycosylation

The glycosylation of the hydroxylysine residues that form DHLNL is not merely a decorative modification. It plays a crucial role in several biological processes:

-

Regulation of Collagen Fibrillogenesis: The bulky and hydrophilic sugar moieties are thought to influence the lateral assembly of collagen molecules into fibrils. The extent of glycosylation has been inversely correlated with fibril diameter, suggesting that it helps to maintain the appropriate spacing between collagen molecules.

-